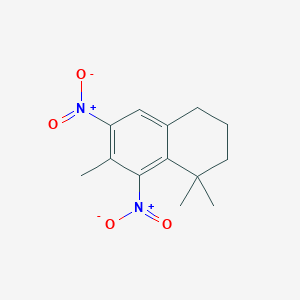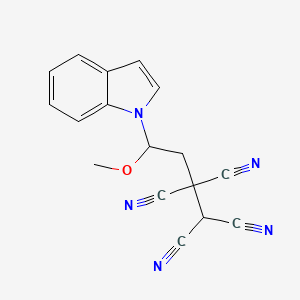
4-(Dodecanoyloxy)-3-methoxybenzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(Dodecanoyloxy)-3-methoxybenzoic acid is an organic compound that belongs to the class of benzoic acid derivatives It is characterized by the presence of a dodecanoyloxy group and a methoxy group attached to the benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Dodecanoyloxy)-3-methoxybenzoic acid typically involves the esterification of 3-methoxybenzoic acid with dodecanoyl chloride. The reaction is carried out in the presence of a base such as pyridine or triethylamine, which acts as a catalyst. The reaction mixture is usually heated to facilitate the esterification process, and the product is purified through recrystallization or chromatography.
Industrial Production Methods
On an industrial scale, the production of this compound may involve more efficient and cost-effective methods. One such method could be the use of continuous flow reactors, which allow for better control of reaction conditions and higher yields. Additionally, the use of alternative catalysts and solvents that are more environmentally friendly can be explored to make the process more sustainable.
Analyse Des Réactions Chimiques
Types of Reactions
4-(Dodecanoyloxy)-3-methoxybenzoic acid can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a carboxylic acid group.
Reduction: The ester group can be reduced to form an alcohol.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used under acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are common reducing agents used under anhydrous conditions.
Substitution: Nucleophiles such as halides or amines can be used in the presence of a base like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).
Major Products Formed
Oxidation: Formation of 4-(Dodecanoyloxy)-3-carboxybenzoic acid.
Reduction: Formation of 4-(Dodecanoyloxy)-3-methoxybenzyl alcohol.
Substitution: Formation of various substituted benzoic acid derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
4-(Dodecanoyloxy)-3-methoxybenzoic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of prodrugs that can be activated in specific biological environments.
Industry: Utilized in the formulation of specialty chemicals and materials, such as surfactants and polymers.
Mécanisme D'action
The mechanism of action of 4-(Dodecanoyloxy)-3-methoxybenzoic acid involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes, leading to cell lysis. The compound’s anti-inflammatory effects could be due to its inhibition of key enzymes involved in the inflammatory response, such as cyclooxygenase (COX) enzymes.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-(Dodecanoyloxy)-3-hydroxybenzoic acid: Similar structure but with a hydroxyl group instead of a methoxy group.
4-(Dodecanoyloxy)-3-nitrobenzoic acid: Similar structure but with a nitro group instead of a methoxy group.
4-(Dodecanoyloxy)-3-chlorobenzoic acid: Similar structure but with a chloro group instead of a methoxy group.
Uniqueness
4-(Dodecanoyloxy)-3-methoxybenzoic acid is unique due to the presence of both a dodecanoyloxy group and a methoxy group, which confer distinct chemical properties and reactivity. This combination of functional groups makes it a versatile compound for various applications in research and industry.
Propriétés
| 93398-29-9 | |
Formule moléculaire |
C20H30O5 |
Poids moléculaire |
350.4 g/mol |
Nom IUPAC |
4-dodecanoyloxy-3-methoxybenzoic acid |
InChI |
InChI=1S/C20H30O5/c1-3-4-5-6-7-8-9-10-11-12-19(21)25-17-14-13-16(20(22)23)15-18(17)24-2/h13-15H,3-12H2,1-2H3,(H,22,23) |
Clé InChI |
JTFNVTUEZSKKPI-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCC(=O)OC1=C(C=C(C=C1)C(=O)O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Methyl-2,3-dihydro-1H-1lambda~4~-naphtho[1,2-b]thiophen-1-one](/img/structure/B14352683.png)

![Ethyl 3-[(quinazolin-4-yl)sulfanyl]propanoate](/img/structure/B14352692.png)

![N-[3-Chloro-4-(2-ethoxyphenoxy)phenyl]-2-phenylacetamide](/img/structure/B14352730.png)


